molecular formula C9H10ClNO4S B2968927 [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid CAS No. 363177-78-0

[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid

Cat. No. B2968927
CAS RN: 363177-78-0
M. Wt: 263.69
InChI Key: XBNWUTUHUALYHM-UHFFFAOYSA-N
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Description

“[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H10ClNO4S and a molecular weight of 263.7 .


Physical And Chemical Properties Analysis

“[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid” has a molecular weight of 263.7 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and dynamics within a biological system .

Antiviral Activity

Indole derivatives, which share a similar structural motif with [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid, have been reported to exhibit antiviral properties. They are synthesized and tested for their efficacy against various RNA and DNA viruses, indicating potential applications in antiviral drug development .

Anti-inflammatory and Analgesic Activities

Compounds with an indole scaffold, akin to [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This suggests its use in researching new treatments for inflammation and pain management .

Anticancer Research

Indole derivatives are also explored for their anticancer activities. The structural similarity of [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid to these compounds suggests its potential application in the synthesis of new anticancer agents .

Antimicrobial Activity

Research indicates that indole derivatives can be potent antimicrobial agents. Thus, [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid may be valuable in the development of new antimicrobial drugs .

Antidiabetic Activity

The indole nucleus, which is part of the structure of [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid, is found in compounds with antidiabetic properties. This highlights its potential application in diabetes research and drug design .

Plant Growth and Development

Indole-3-acetic acid is a plant hormone involved in the regulation of plant growth and development. Derivatives like [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid could be used to study the biosynthetic pathways and functions of plant hormones .

Neurological Research

Given the broad spectrum of biological activities of indole derivatives, including neuroprotective effects, [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid may find applications in neurological research, potentially aiding in the development of treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action for “[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid” is not specified in the available resources. It’s possible that its mechanism of action is context-dependent and varies based on its use in different biochemical or proteomics research scenarios .

Future Directions

The future directions of “[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid” are likely tied to its applications in proteomics research . As our understanding of proteomics continues to grow, it’s possible that this compound could play a role in new research developments.

properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWUTUHUALYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid

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